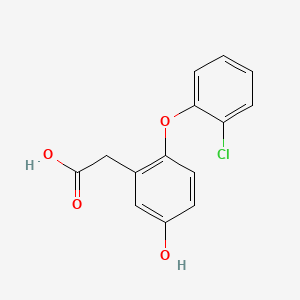
3-Hydroxy desloratadine-d4 (hydrobromide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy desloratadine-d4 (hydrobromide) is a deuterium-labeled derivative of 3-Hydroxy desloratadine hydrobromide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for more precise tracking and quantification during drug development processes .
準備方法
The synthesis of 3-Hydroxy desloratadine-d4 (hydrobromide) involves the deuteration of 3-Hydroxy desloratadine hydrobromide. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various chemical reactions, often involving deuterated reagents. The specific synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
化学反応の分析
3-Hydroxy desloratadine-d4 (hydrobromide) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
3-Hydroxy desloratadine-d4 (hydrobromide) has several scientific research applications, including:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of drugs. The deuterium labeling allows for precise tracking of the compound in biological systems.
Drug Metabolism: Researchers use this compound to investigate the metabolic pathways and identify metabolites of drugs.
Quantitative Analysis: The compound serves as an internal standard in mass spectrometry for the quantification of drug concentrations in biological samples.
Biological Studies: It is used in various in vitro and in vivo studies to understand the biological effects and mechanisms of action of drugs
作用機序
The mechanism of action of 3-Hydroxy desloratadine-d4 (hydrobromide) is similar to that of desloratadine, its parent compound. Desloratadine is a second-generation tricyclic antihistamine that selectively antagonizes peripheral histamine H1 receptors. By blocking these receptors, desloratadine prevents the action of histamine, a substance in the body that causes allergic symptoms. The deuterium labeling does not significantly alter the pharmacological activity of the compound but enhances its stability and allows for more accurate pharmacokinetic studies .
類似化合物との比較
3-Hydroxy desloratadine-d4 (hydrobromide) can be compared with other deuterium-labeled compounds, such as:
3-Hydroxy desloratadine-d6: Another deuterium-labeled derivative with six deuterium atoms.
3-Hydroxy desloratadine: The non-deuterated form of the compound.
Desloratadine: The parent compound without the hydroxy group.
The uniqueness of 3-Hydroxy desloratadine-d4 (hydrobromide) lies in its specific deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies by offering more precise tracking and quantification .
特性
分子式 |
C19H20BrClN2O |
|---|---|
分子量 |
411.8 g/mol |
IUPAC名 |
13-chloro-2-(2,3,5,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol;hydrobromide |
InChI |
InChI=1S/C19H19ClN2O.BrH/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12;/h3-4,9-11,21,23H,1-2,5-8H2;1H/i5D,6D,7D,8D; |
InChIキー |
CQCINLJKUSUCBI-VBMPRCAQSA-N |
異性体SMILES |
[2H]C1C(NC(C(C1=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)[2H])[2H])[2H].Br |
正規SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)


![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)




![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)

![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)



